molecular formula C9H10N2O B2403487 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one CAS No. 41921-63-5

4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one

Cat. No.: B2403487
CAS No.: 41921-63-5
M. Wt: 162.192
InChI Key: HPOQPYOUJYHQND-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable carbonyl compound, such as glyoxal, under acidic or basic conditions to form the desired benzodiazepine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodiazepines, which may have enhanced or altered pharmacological activities compared to the parent compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmitter modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1H-benzo[D][1,3]diazepin-2(3H)-one is unique due to its specific structure, which allows for different substitution patterns and modifications. This uniqueness makes it a valuable compound for the development of new benzodiazepine derivatives with potentially improved pharmacological profiles .

Properties

IUPAC Name

1,3,4,5-tetrahydro-1,3-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-10-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOQPYOUJYHQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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